molecular formula C6H5BrOS B084107 2-(2-Bromoacetyl)thiophene CAS No. 10531-41-6

2-(2-Bromoacetyl)thiophene

Cat. No. B084107
CAS RN: 10531-41-6
M. Wt: 205.07 g/mol
InChI Key: UHWNENCHFSDZQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives involves several key methods, including the reaction of thiophene with ethyl oxalyl chloride to produce glyoxylic ester, followed by acetylation processes. For example, 2-acetyl thiophene was synthesized through acetylation with acetic anhydride, showcasing the diverse methods for modifying thiophene compounds to produce derivatives like 2-(2-Bromoacetyl)thiophene (Cui Qing-rong, 2008); (Li Xue-feng, 2011).

Molecular Structure Analysis

Molecular structure analysis of thiophene derivatives like 2-(2-Bromoacetyl)thiophene involves spectroscopic techniques such as IR, GC-MS, and NMR. These techniques provide detailed insights into the molecular geometry, functional groups, and bonding characteristics, essential for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, including cyclization to form benzofurans and thiophenes, and reactions with hydrazine. The ability to undergo cyclization and other reactions under mild conditions highlights the synthetic versatility of 2-(2-Bromoacetyl)thiophene derivatives (Yong Ji et al., 2013); (A. Abdelhamid, F. H. E. Shiaty, 1988).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Optoelectronics

    • Thienothiophenes (TTs) fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .
    • These molecules possessed many applications including, pharmaceutical as well as optoelectronic properties .
    • Different isomeric forms of thienothiophene showed various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .
  • Chemical Synthesis

    • 2-(2-Bromoacetyl)thiophene can be used as a building block in the synthesis of various organic compounds .
    • For example, it can be used in the synthesis of potentially biologically active pyran and pyridine derivatives .
  • Polymer Science

    • Thiophene derivatives are used in the synthesis of conjugated polymers, which have applications in organic electronics .
    • For instance, 3-Bromothieno[3,2-b]thiophene, a thiophene derivative, was used to synthesize a conjugated six fused ring isoindigo system .
  • Agriculture
    • Thiophene derivatives are used in the development of pesticides and herbicides .
    • For example, ethofumesate, a thiophene derivative, is used as a selective herbicide for the control of annual grasses and broad-leaved weeds .

Safety And Hazards

“2-(2-Bromoacetyl)thiophene” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . Protective measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/eye protection/face protection, and ensuring contaminated work clothing does not leave the workplace .

properties

IUPAC Name

2-bromo-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWNENCHFSDZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380024
Record name 2-(2-Bromoacetyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoacetyl)thiophene

CAS RN

10531-41-6
Record name 2-(2-Bromoacetyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromoacetyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 500 mg (3.96 mmol) of 2-acetyl thiophene (Aldrich Chemical Co.) dissolved in 20 mL of CHCl3, was added 1 drop of 30% HBr/CH3COOH (Aldrich Chemical Co.) followed by 3.96 mmol (633 mg; 204 μL) of bromine (Aldrich Chemical Co.) added dropwise over 30 min. The reaction was allowed to stir for 1 h. The solution was concentrated to an oil and dried in vacuo. The crude product was purified on 1 mm silica prep plates eluting with neat CH2Cl2 to obtain 300 mg (37% yield) of 2-bromo-1-(2-thienyl)ethan-1-one. 1H-NMR (CDCl3; 300 MHz) δ 7.8 (m, 2H), 7.18 (m, 1H), 4.37 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
204 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Valença, DNS Rodrigues, PR Olivato… - Journal of Molecular …, 2018 - Elsevier
The conformational study of some 2-(2′-haloacetyl)-5-substituted five-membered heteroaromatic compounds Z-CH 2 C(O)(C 4 H 2 X)single bondY bearing a halogen (Z = Cl or Br) at …
Number of citations: 4 www.sciencedirect.com
E Ertas, H Bildirir, O Sahin, I Oksen - Phosphorus, Sulfur, and …, 2013 - Taylor & Francis
Syntheses of two analogues of tetrathiafulvalene (TTF), fused to 1,4-dithiin and thiophene rings, substituted with thiophene moieties, have been illustrated. The syntheses were …
Number of citations: 4 www.tandfonline.com
TW Schultz, CL Sparfkin, AO Aptula - SAR and QSAR in …, 2010 - Taylor & Francis
A diverse set of 57 heterocyclic organic chemicals, consisting of a five-membered unsaturated ring of four carbon atoms and one oxygen (furans), or sulfur (thiophenes), or nitrogen (…
Number of citations: 22 www.tandfonline.com
T Ostrowski, B Golankiewicz, E De Clercq… - European journal of …, 2009 - Elsevier
A series of tricyclic analogues of acyclovir and 9-{[cis-1′,2′-bis(hydroxymethyl)cycloprop-1′-yl]methyl}guanine substituted in the 6 position with thien-2-yl, 5-bromothien-2-yl or furan-…
Number of citations: 30 www.sciencedirect.com
A Quintavalla, R Veronesi, L Speziali… - Advanced Synthesis …, 2022 - Wiley Online Library
A photoredox catalytic synthesis of functionalized 2‐aminofurans is proposed starting from α‐halo carbonyl substrates and N‐allenamides. The protocol proves to be efficient and …
Number of citations: 5 onlinelibrary.wiley.com
Y Sato, Y Mutoh, D Matsukuma… - Chemistry–An Asian …, 2018 - Wiley Online Library
We have designed and synthesized two room‐temperature‐fluorescent π‐conjugated liquids based on the N‐heteroacene framework (1 and 2). These two π‐conjugated liquids, which …
Number of citations: 19 onlinelibrary.wiley.com
A Saeed, D Shahzad, M Faisal, FA Larik… - Chirality, 2017 - Wiley Online Library
S‐(+)‐Methyl 2‐(2‐chlorophenyl)‐2‐(6,7‐dihydrothieno[3,2‐c]pyridin‐5(4H)‐yl)acetate, also known as (S)‐clopidogrel, is marketed under the trade names Plavix and Iscover. It is a …
Number of citations: 29 onlinelibrary.wiley.com
RM Christoff, GL Murray, XP Kostoulias… - Bioorganic & Medicinal …, 2017 - Elsevier
With multidrug resistant bacteria on the rise, novel antibiotics are becoming highly sought after. In 2008, eleven compounds were identified by high throughput screening as inhibitors of …
Number of citations: 16 www.sciencedirect.com
MF Shahana, A Yardily - Journal of Structural Chemistry, 2020 - Springer
Novel compounds (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone are synthesized …
Number of citations: 5 link.springer.com
L Zhang, L Cao, M Sun, C Liang, L Yang… - … A European Journal, 2023 - Wiley Online Library
A straightforward synthesis approach to chiral 1‐aryl‐2‐aminoethanols via the one‐pot asymmetric hydrogenation catalyzed by Ir catalyst was developed. This tandem process involves …

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